molecular formula C6H9N3O2 B125551 2-Isopropyl-4-nitro-1H-imidazole CAS No. 13373-32-5

2-Isopropyl-4-nitro-1H-imidazole

Cat. No. B125551
M. Wt: 155.15 g/mol
InChI Key: SQZCZXRYOJJCDU-UHFFFAOYSA-N
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Patent
US04021442

Procedure details

155 parts of 2-isopropyl-5-nitroimidazole, 350 parts of formic acid and 126 parts of dimethyl sulfate are heated under reflux for 2 hours. The formic acid is distilled off in vacuo and the residue which remains is dissolved in 500 parts of water. A pH of 1.8 is set up with dilute aqueous ammonia solution and the solution is cooled for 2 hours at +5° C. The unreacted 2-isopropyl-5-nitroimidazole (15 parts) is suction filtered and the filtrate is adjusted to pH 10 by adding aqueous ammonia solution. After cooling for 2 hours at 5° C. the mixture is suction filtered and the end product is dried. 110 parts of 1-methyl-2-isopropyl-5-nitroimidazole having a melting point of 56° C. is obtained and this is equivalent to a yield of 72% of theory based on reacted 2-isopropyl-5-nitroimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[NH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][N:8]=1)([CH3:3])[CH3:2].S(OC)(O[CH3:16])(=O)=O>C(O)=O>[CH3:16][N:5]1[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][N:8]=[C:4]1[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1NC(=CN1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The formic acid is distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue which remains is dissolved in 500 parts of water
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled for 2 hours at +5° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The unreacted 2-isopropyl-5-nitroimidazole (15 parts) is suction filtered
ADDITION
Type
ADDITION
Details
by adding aqueous ammonia solution
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the end product is dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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